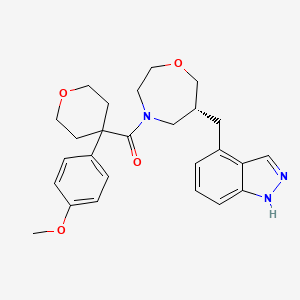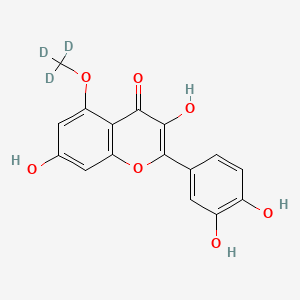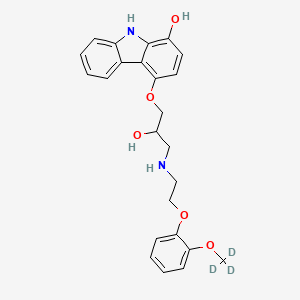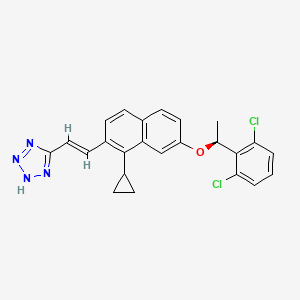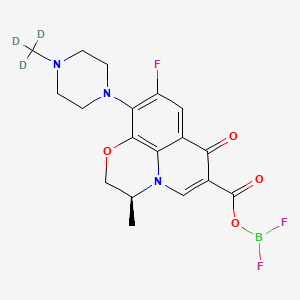
Dexpramipexole-d3 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexpramipexole-d3 (dihydrochloride) is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an investigational oral medicine primarily developed for its ability to lower blood and tissue eosinophils, which are white blood cells involved in inflammatory responses . This compound is being developed by Areteia Therapeutics and has shown promise in treating conditions such as eosinophilic asthma .
准备方法
The synthesis of dexpramipexole-d3 (dihydrochloride) involves several steps, starting with the preparation of the core structure, which is an amino-benzothiazole derivative. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazole ring.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Deuterium Labeling: The deuterium atoms are incorporated into the molecule to form dexpramipexole-d3. This is usually achieved through hydrogen-deuterium exchange reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods for dexpramipexole-d3 (dihydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.
化学反应分析
Dexpramipexole-d3 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The amino and benzothiazole groups can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Dexpramipexole-d3 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying deuterium-labeled compounds.
Biology: The compound is used in biological studies to understand the role of eosinophils in various diseases.
作用机制
The exact mechanism of action of dexpramipexole-d3 (dihydrochloride) is not fully understood. it is known to target and reduce the levels of mature eosinophils and basophils in the blood. This reduction is believed to occur through the inhibition of eosinophil maturation in the bone marrow . The compound’s effects on eosinophils make it a promising candidate for treating eosinophil-associated diseases .
相似化合物的比较
Dexpramipexole-d3 (dihydrochloride) is unique compared to other similar compounds due to its specific targeting of eosinophils. Similar compounds include:
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist with similar applications as pramipexole.
Deutetrabenazine: A deuterium-labeled compound used to treat chorea associated with Huntington’s disease.
While these compounds share some structural similarities, dexpramipexole-d3’s unique ability to target eosinophils sets it apart and highlights its potential in treating eosinophil-associated conditions .
属性
分子式 |
C10H19Cl2N3S |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3;; |
InChI 键 |
QMNWXHSYPXQFSK-IJHFPYGTSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
规范 SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


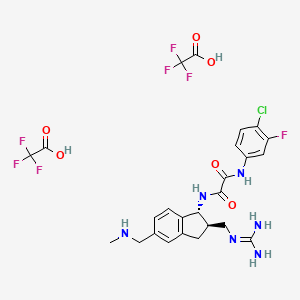


![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

